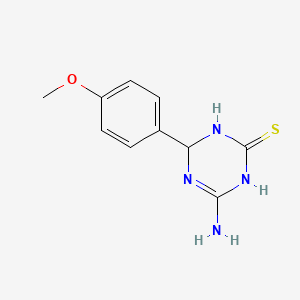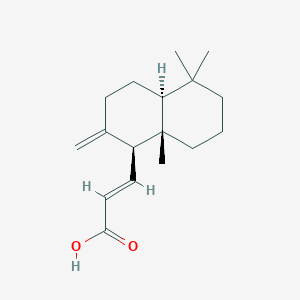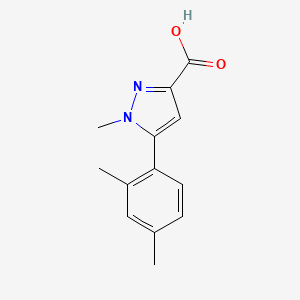
2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine
Overview
Description
2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine, also known as CMHP, is an organic compound typically used in the synthesis of pharmaceuticals and other compounds for medical research. It is a derivative of pyridine, a naturally occurring heterocyclic aromatic compound. CMHP has been extensively studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology.
Scientific Research Applications
Hydroxypyridinone Complexes: Metal Chelation and Medical Applications
Hydroxypyridinones, which share a functional relationship with the pyridine moiety in your compound of interest, have been extensively studied for their chelating properties, particularly with aluminum (Al) and iron (Fe). These compounds, including 3-hydroxy-4-pyridinones, have shown promising applications as orally active aluminum-chelators. Their high Al affinity and favorable lipophilic-hydrophilic balance suggest potential utility as Al scavengers, which could be significant in medical contexts such as treating aluminum overload in humans (Santos, 2002).
Protoporphyrin IX Accumulation in Photodynamic Therapy
In the realm of photodynamic therapy (PDT), research has focused on enhancing the accumulation of protoporphyrin IX (PpIX) to improve treatment outcomes. Various strategies, including the use of penetration enhancers and temperature modulation during application, have been explored. Notably, additives like iron-chelating substances, which could be structurally related to the hydroxypyridinone components, have been utilized to remove ferrous iron, potentially aligning with the chemical functionalities of your compound of interest. These strategies aim to optimize PpIX content and, by extension, the efficacy of PDT (Gerritsen et al., 2008).
Chlorogenic Acid: Biological and Pharmacological Effects
Although not directly related to "2-Chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine," chlorogenic acid (CGA) serves as an example of a compound with a hydroxypropoxy group that has been widely researched for its various biological and pharmacological effects. CGA has demonstrated a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. This highlights the potential for compounds with similar functional groups to exhibit multifaceted biological impacts (Naveed et al., 2018).
Properties
IUPAC Name |
3-[2-(chloromethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-8-9(7-11)12-4-3-10(8)14-6-2-5-13/h3-4,13H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJAABZTPUERIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195772 | |
| Record name | 3-[[2-(Chloromethyl)-3-methyl-4-pyridinyl]oxy]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-92-8 | |
| Record name | 3-[[2-(Chloromethyl)-3-methyl-4-pyridinyl]oxy]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117976-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[2-(Chloromethyl)-3-methyl-4-pyridinyl]oxy]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3033697.png)
![4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3033699.png)

![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B3033703.png)
![(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one](/img/structure/B3033707.png)

![1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3033711.png)
![(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3033713.png)
![{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B3033714.png)

![tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033717.png)


![2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide](/img/structure/B3033720.png)
